molecular formula C14H18FNO2 B13460797 Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B13460797
M. Wt: 251.30 g/mol
InChI Key: DOGKLKHPMHABBL-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate is a fluorinated heterocyclic building block designed for advanced pharmaceutical research and synthetic chemistry applications. The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities . The incorporation of a fluorine atom at the 6-position is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. This compound serves as a key synthetic intermediate for constructing more complex molecular architectures. Researchers can leverage the carboxylic acid ester moiety for further functionalization, while the saturated ring system provides a three-dimensional structure that can enhance binding selectivity in drug-target interactions . The tetrahydroquinoline structure is a recognized feature in pharmacologically active compounds, including investigational agents with potential antitumor, antibacterial, and central nervous system activities . As such, this fluorinated derivative is a valuable reagent for library synthesis in hit-to-lead optimization campaigns and for probing structure-activity relationships (SAR). Safety Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3

InChI Key

DOGKLKHPMHABBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Construction of the Tetrahydroquinoline Skeleton

Method A: Reductive Cyclization of N-Substituted Aniline Derivatives

  • Starting materials: N-alkylated aniline derivatives bearing appropriate side chains.
  • Procedure: Condensation with aldehydes or ketones followed by catalytic hydrogenation or reduction to induce intramolecular cyclization, forming the tetrahydroquinoline core.
  • Reaction conditions: Typically performed under hydrogen atmosphere with Pd/C or Raney Ni catalysts at elevated pressures and temperatures.

Method B: Pictet–Spengler Reaction

  • Starting materials: β-Amino alcohols or aminoalkylphenols.
  • Procedure: Condensation with aldehydes or ketones under acidic conditions, followed by cyclization.
  • Advantages: High regioselectivity and functional group tolerance.

Incorporation of the tert-Butyl Carboxylate Group

The tert-butyl ester protecting group is introduced via carboxylation of the heterocyclic intermediates with tert-butyl chloroformate or di-tert-butyl dicarbonate ((Boc)₂O).

Typical Procedure

  • Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), catalytic base (e.g., DMAP).
  • Conditions: Usually performed in dichloromethane (DCM) at room temperature or slightly elevated temperatures.
  • Outcome: Selective formation of the tert-butyl ester at the carboxylic acid or carboxylate position.

Synthetic Route Summary

Based on the literature, the synthesis of Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can be summarized as follows:

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield (%) Notes
Cyclization Aldehyde + Aniline derivative Ethanol or DCM Reflux 12-24 h 70-85 Intramolecular cyclization
Fluorination NFSI or Selectfluor Acetonitrile Room temp 2-6 h 60-75 Regioselective fluorination
Esterification (Boc)₂O + DMAP DCM Room temp 4-8 h 80-90 Ester formation

Chemical Reactions Analysis

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: This compound is explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar tert-Butyl Derivatives

The target compound belongs to a broader class of tert-butyl-functionalized compounds. Below is a comparative analysis based on structural features, functional groups, and available

Structural and Functional Group Comparisons

Compound Name Functional Group Key Substituents Molecular Weight (g/mol) Purity
tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate Carbamate (N-linked) 6-fluoro, tetrahydroisoquinoline 266.31 ≥95%
tert-Butyl 4-formylphenylcarbonate Carbonate (O-linked) 4-formylphenyl Not provided 97%
tert-Butyl acrylate Acrylate Acrylate group ~128.17 (inferred) 98%
tert-Butyl 4-vinylphenylcarbonate Carbonate (O-linked) 4-vinylphenyl Not provided 98%
Key Observations:

Functional Group Diversity :

  • The target compound’s carbamate group (N-linked) contrasts with carbonate (O-linked) or acrylate groups in analogs. Carbamates generally exhibit greater hydrolytic stability compared to carbonates, which may degrade under acidic or basic conditions .
  • Acrylates (e.g., tert-butyl acrylate) are highly reactive due to the α,β-unsaturated ester, making them suitable for polymerization or Michael addition reactions .

Formyl or vinyl substituents (e.g., in tert-butyl 4-formylphenylcarbonate) introduce electrophilic sites for further functionalization, whereas the saturated tetrahydroquinoline/isoquinoline core in the target compound may prioritize conformational rigidity .

Molecular Weight and Applications :

  • The target compound’s higher molecular weight (266.31 g/mol) compared to simpler derivatives like tert-butyl acrylate (~128 g/mol) suggests it is more suited for pharmaceutical intermediates rather than industrial polymer applications .

Purity and Availability

  • High purity (≥95%) is consistent across tert-butyl derivatives, reflecting stringent synthesis protocols for research-grade compounds .

Research Implications and Data Gaps

While the provided evidence highlights structural and functional differences, critical data gaps remain:

  • Physicochemical Properties : Solubility, logP, and stability data for the target compound are unavailable, limiting direct comparisons.
  • Synthetic Routes : Evidence lacks details on synthesis methodologies for fluorinated tert-butyl derivatives, which are crucial for scalability.

Biological Activity

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS Number: 121006-56-2) is a synthetic compound belonging to the class of tetrahydroquinolines. Its unique structure combines a tetrahydroquinoline core with a tert-butyl group and a fluorine atom, which significantly influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H25FN2O2
  • Molecular Weight : Approximately 320.4 g/mol
  • Functional Groups : The presence of a tert-butyl group enhances lipophilicity, while the fluorine atom contributes to increased binding affinity to molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on metalloproteinases from the ADAMTS family, which are implicated in cardiovascular diseases and inflammation. This inhibition can disrupt extracellular matrix remodeling processes.
  • DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially disrupting replication and transcription processes. This property is crucial for its anticancer potential.

Biological Activity

Research studies have revealed various biological activities associated with this compound:

  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies have indicated effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. Further investigations are required to elucidate its potential as an anticancer agent.
  • Cardiovascular Effects : Due to its action on metalloproteinases, the compound may have therapeutic implications in treating cardiovascular diseases.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialDisc diffusion methodModerate to good antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa
AnticancerMTT assay on cell linesSignificant cytotoxicity observed in breast cancer cell lines
Enzyme InhibitionEnzyme kinetics assayEffective inhibition of ADAMTS metalloproteinases with IC50 values in low micromolar range

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step pathways, including cyclization and fluorination. Key steps require precise control of temperature (e.g., 0–25°C for fluorination) and pH (neutral to mildly acidic conditions). Solvents like dichloromethane or acetonitrile are preferred for intermediates, with column chromatography used for purification .
  • Data Considerations : Yields vary with solvent polarity and catalyst choice. For example, using Pd/C under hydrogenation conditions may improve fluorination efficiency but requires inert atmospheres to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the carboxylate ester (C=O stretch ~1700 cm⁻¹) .
  • Data Validation : Cross-referencing melting points (e.g., 120–125°C) with literature and using HPLC (≥95% purity) ensures batch consistency .

Q. What are the stability profiles of this compound under different storage conditions?

  • Stability Data : The compound is stable at room temperature in dry, inert environments but degrades in acidic/basic conditions. Hydrolysis of the tert-butyl ester occurs in aqueous solutions with pH < 3 or > 10, requiring storage at 2–8°C in sealed amber vials .

Advanced Research Questions

Q. How does the fluorine substituent at position 6 influence the compound’s reactivity and biological activity compared to analogs?

  • Structure-Activity Relationship (SAR) : Fluorine enhances electronegativity and metabolic stability. For example, analogs like tert-butyl 8-fluoro-tetrahydroquinoline-3-carboxylate show 30% higher enzyme inhibition (IC₅₀ = 1.2 µM) than non-fluorinated derivatives due to improved target binding .
  • Experimental Design : Compare fluorinated vs. non-fluorinated derivatives in enzyme assays (e.g., kinase inhibition) using kinetic fluorescence assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Analysis : Discrepancies may arise from assay conditions (e.g., cell line variability). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate results. For instance, conflicting IC₅₀ values in cancer models may reflect differences in membrane permeability .

Q. How can researchers design in vitro assays to probe the compound’s mechanism of action?

  • Assay Development :

  • Target Engagement : Use fluorescence polarization assays with tagged proteins (e.g., EGFR kinase domain) to measure direct binding.
  • Pathway Analysis : Pair RNA sequencing with phosphoproteomics to identify downstream signaling changes (e.g., MAPK pathway modulation) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Modeling Approaches : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map binding poses to enzymes like cytochrome P450. For example, the tert-butyl group may occupy hydrophobic pockets, while the carboxylate interacts with catalytic residues .

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